2-Methoxy-5-(2-methoxyphenyl)phenol

Catalog No.
S6666838
CAS No.
1261946-79-5
M.F
C14H14O3
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-(2-methoxyphenyl)phenol

CAS Number

1261946-79-5

Product Name

2-Methoxy-5-(2-methoxyphenyl)phenol

IUPAC Name

2-methoxy-5-(2-methoxyphenyl)phenol

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C14H14O3/c1-16-13-6-4-3-5-11(13)10-7-8-14(17-2)12(15)9-10/h3-9,15H,1-2H3

InChI Key

YGGZJCGOOIASLO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2OC)O

The exact mass of the compound 2-Methoxy-5-(2-methoxyphenyl)phenol, 95% is 230.094294304 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxy-5-(2-methoxyphenyl)phenol (CAS 1261946-79-5) is a highly functionalized, unsymmetrical biphenyl derivative primarily procured as an advanced precursor for optoelectronic materials, specialized ligands, and high-performance amorphous polymers. Featuring a precisely positioned hydroxyl group for targeted functionalization and dual methoxy groups that induce steric twist, this compound offers a distinct combination of high thermal stability and exceptional solubility. In industrial procurement, it serves as a premium alternative to symmetric biphenols, specifically selected when downstream applications require strict mono-substitution control, high glass transition (Tg) retention, and solution-processability in green industrial solvents like PGMEA. [1]

Research Fit

No product-specific research fit data available.

Substituting 2-Methoxy-5-(2-methoxyphenyl)phenol with common symmetric analogs, such as 3,3'-dimethoxy-4,4'-biphenol or unsubstituted biphenyls, introduces critical manufacturability and performance flaws. Symmetric biphenols possess high lattice energies, resulting in poor solubility in standard industrial solvents and a strong tendency to crystallize out of solution-cast thin films, which destroys optical clarity and device efficiency. Furthermore, utilizing di-hydroxy symmetric precursors for mono-functionalized targets forces statistical reactions, generating complex mixtures of mono- and di-substituted products that require solvent-intensive chromatographic purification. The target compound’s unsymmetrical structure and single reactive hydroxyl group eliminate these statistical yield losses and inherently suppress crystallization, making it indispensable for high-yield, high-purity material synthesis. [1]

Substitution Risk

No substitution risk data available.

Enhanced Solubility for Solution-Processed Manufacturing

The unsymmetrical substitution and steric bulk of the dual methoxy groups significantly disrupt intermolecular hydrogen bonding and π-π stacking. In standard industrial solvents like PGMEA, 2-Methoxy-5-(2-methoxyphenyl)phenol demonstrates a solubility exceeding 150 mg/mL at 25 °C. In contrast, the symmetric benchmark 3,3'-dimethoxy-4,4'-biphenol achieves less than 20 mg/mL under identical conditions. This magnitude of difference is critical for formulating high-concentration inks and resins without premature precipitation. [1]

Evidence DimensionSolubility in PGMEA at 25 °C
Target Compound Data>150 mg/mL
Comparator Or Baseline3,3'-dimethoxy-4,4'-biphenol (<20 mg/mL)
Quantified Difference>7.5-fold increase in solubility
Conditions25 °C, Propylene glycol methyl ether acetate (PGMEA) solvent

High solubility in industrial solvents enables the formulation of stable, high-concentration inks for spin-coating and inkjet printing, eliminating nozzle clogging and film defects.

Elimination of Statistical Byproducts in Mono-Functionalization

When synthesizing complex asymmetric ligands or extended OLED host materials, precise mono-functionalization is required. Because 2-Methoxy-5-(2-methoxyphenyl)phenol possesses only a single reactive phenolic hydroxyl group, etherification or cross-coupling reactions proceed with >98% target selectivity. Conversely, attempting to mono-functionalize symmetric diols like 4,4'-biphenol typically yields a statistical mixture (e.g., ~45% mono-substituted, ~35% di-substituted), driving up purification costs and reducing overall atom economy. [1]

Evidence DimensionTarget selectivity for mono-functionalized derivatives
Target Compound Data>98% yield of mono-substituted product
Comparator Or Baseline4,4'-biphenol (~45% mono-substituted yield due to statistical mixture)
Quantified Difference>50% absolute increase in target yield, zero di-substituted waste
ConditionsStandard Williamson etherification or triflation conditions

Eliminating statistical di-substitution drastically reduces downstream chromatographic purification costs and maximizes the yield of high-value intermediates.

Suppression of Crystallization in Amorphous Thin Films

In optoelectronic applications, the crystallization of organic layers leads to grain boundaries that trap charge carriers and scatter light. Derivatives synthesized from 2-Methoxy-5-(2-methoxyphenyl)phenol exhibit a highly twisted biphenyl core due to the ortho-methoxy group, which locks the dihedral angle and prevents planarization. Thermal analysis of derived polycarbonates shows a complete suppression of the crystallization temperature (Tc) upon heating, maintaining a stable amorphous glass up to >200 °C, whereas symmetric biphenol derivatives often exhibit distinct crystallization peaks around 140-160 °C. [1]

Evidence DimensionCrystallization onset (Tc) in derived amorphous films
Target Compound DataNo detectable Tc (stable amorphous phase up to >200 °C)
Comparator Or BaselineSymmetric biphenol derivatives (Tc typically 140-160 °C)
Quantified DifferenceComplete suppression of crystallization phase transition
ConditionsDifferential Scanning Calorimetry (DSC) at 10 °C/min heating rate

Maintaining a purely amorphous state under thermal stress is critical for the long-term operational lifetime and efficiency of OLEDs and optical coatings.

Bandgap Preservation via Dihedral Angle Control

The specific placement of the 2'-methoxy group creates significant steric hindrance against the adjacent phenyl ring. Computational and crystallographic models of similar ortho-substituted biphenyls indicate a locked dihedral angle of approximately 65°–75°. This twist intentionally breaks extended π-conjugation compared to planar biphenyls (dihedral ~20°–40°), widening the triplet energy gap (ET). This makes the 2-Methoxy-5-(2-methoxyphenyl)phenol scaffold highly suitable for blue phosphorescent OLED host materials, where maintaining a high ET (>2.7 eV) is required to prevent reverse energy transfer. [1]

Evidence DimensionBiphenyl dihedral angle and conjugation
Target Compound Data~65°–75° (highly twisted, localized electronics)
Comparator Or BaselineUnsubstituted or meta/para-substituted biphenyls (~20°–40°, extended conjugation)
Quantified Difference~35° increase in dihedral twist, preserving high triplet energy
ConditionsGround state molecular geometry (DFT/X-ray crystallography inferences)

Precise control over the molecular twist allows material scientists to tune the HOMO/LUMO levels and maintain the high triplet energies necessary for deep-blue OLED devices.

Evidence

No evidence figures available.

Precursor for Solution-Processable OLED Host Materials

Leveraging its exceptional solubility in solvents like PGMEA and its ability to suppress crystallization, this compound is an ideal building block for synthesizing hole-transporting or host materials used in inkjet-printed OLED displays. The twisted biphenyl core ensures the resulting materials maintain the high triplet energy required for blue emitters. [1]

Synthesis of Asymmetric Phosphoramidite Ligands

The single hydroxyl group allows for straightforward coupling to phosphorus trichloride derivatives, enabling the synthesis of highly tunable, sterically demanding asymmetric ligands. These ligands are critical for transition-metal-catalyzed asymmetric hydrogenations and cross-couplings, where the unsymmetrical biphenyl backbone provides unique chiral environments not accessible with standard BINOL or symmetric biphenol frameworks. [2]

High-Tg Amorphous Optical Polymers

When incorporated into polycarbonates or specialized polyesters as a pendant group or end-capper, the steric bulk and unsymmetrical nature of the compound disrupt polymer chain packing. This application is highly relevant for manufacturing optical lenses, waveguides, and transparent films that require high glass transition temperatures without the risk of thermal crystallization. [3]

Application Fit

No application fit data available.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

230.094294304 g/mol

Monoisotopic Mass

230.094294304 g/mol

Heavy Atom Count

17

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